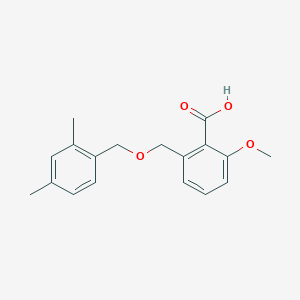

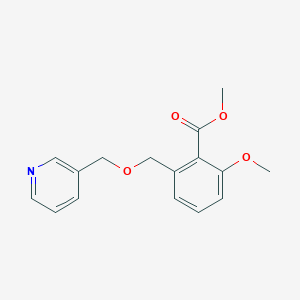

![molecular formula C18H18O5 B6339753 Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester CAS No. 1171923-06-0](/img/structure/B6339753.png)

Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoic acid esters are a class of compounds that contain a benzoic acid moiety and an ester group . They are commonly used in a variety of applications, including as plasticizers, solvents, and flavoring agents .

Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols in the presence of a catalyst, such as concentrated sulfuric acid . This reaction is known as esterification .Molecular Structure Analysis

The molecular structure of benzoic acid esters typically includes a benzene ring (from the benzoic acid) and an ester group . The exact structure can vary depending on the specific ester group present .Chemical Reactions Analysis

Esters, including benzoic acid esters, can undergo a variety of chemical reactions. For example, they can be hydrolyzed to form carboxylic acids and alcohols . This reaction can occur under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoic acid esters can vary widely depending on the specific compound. For example, the molecular weight of “Benzoic acid, 2-benzoyl-, methyl ester” is 240.2540 .Applications De Recherche Scientifique

Alkoxycarbonylation of Phytogenic Substrates

Alkoxycarbonylation of unsaturated phytogenic substrates, including the synthesis of esters like "Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester," has been explored for creating advanced chemical products and polymers. This process offers solutions for resource-saving, waste minimization, and improving the environmental safety of chemical processes. Researchers have achieved high yields and selectivities to linear structured products under mild conditions, mainly using homogeneous palladium-diphosphine catalysts, highlighting the potential for new industrial processes of alkoxycarbonylation of phytogenic substrates (Sevostyanova & Batashev, 2023).

Environmental Impact of Parabens

Studies on esters of para-hydroxybenzoic acid, related to "this compound," focus on their occurrence, fate, and behavior in aquatic environments. Despite treatments that remove parabens effectively from wastewater, these compounds remain present at low concentrations in effluents and surface water, owing to their widespread use and continuous environmental introduction. Research indicates a need for further studies on their toxicity and environmental impact, especially concerning chlorinated by-products of parabens (Haman et al., 2015).

Synthesis and Application of Esters

The synthesis and application of esters, including methodologies for identifying methyl paraben in cosmetics, demonstrate the versatility of esters derived from benzoic acid compounds. These methods underline the importance of esters in various applications, from pharmaceuticals to cosmetics, showcasing their role in modern chemical synthesis and product development (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).

Esterification for Biodegradable Materials

Esterification processes, especially those involving carboxylic acids like benzoic acid, have been used to create biodegradable materials. For instance, ethyl and benzyl hyaluronan esters are modified natural polymers with potential clinical applications, derived from partial or total esterification of carboxyl groups. These materials demonstrate varied biological properties, influenced by the degree of hydration and polymer stability, opening pathways for the development of novel biocompatible materials (Campoccia et al., 1998).

Regulatory Standards for Benzoic Acid Compounds

Research on the regulatory standards for compounds like benzoic acid and sodium benzoate in water, which are related to "this compound," emphasizes the need for updated maximum permissible concentrations (MPCs) based on modern data. This involves adjusting current MPCs in water to reflect new literature on the mechanisms and manifestations of their toxic effects, particularly concerning their impact on the central nervous system. Such studies are crucial for ensuring environmental safety and public health (Zholdakova et al., 2021).

Mécanisme D'action

The mechanism of action of benzoic acid esters can vary depending on their specific use. For example, in the case of sodium benzoate (a salt of benzoic acid), it is used as a treatment for urea cycle disorders due to its ability to bind amino acids, leading to excretion of these amino acids and a decrease in ammonia levels .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-3-22-18(20)16-14(10-7-11-15(16)21-2)12-23-17(19)13-8-5-4-6-9-13/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCWPMIQAXBMRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)COC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

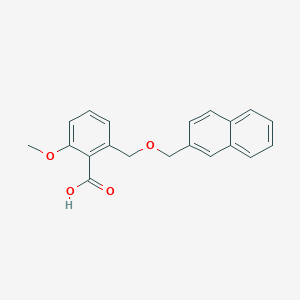

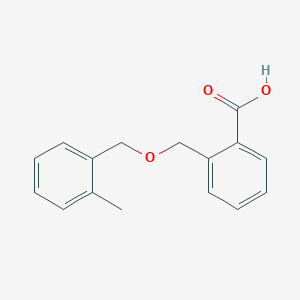

![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)

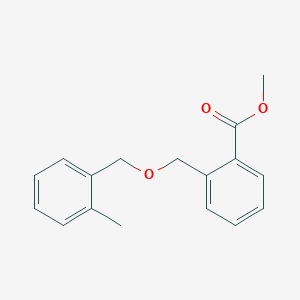

![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)